molecular formula C8H9ClN2 B2957495 5-Ethynyl-4-methylpyridin-3-amine;hydrochloride CAS No. 2375259-42-8

5-Ethynyl-4-methylpyridin-3-amine;hydrochloride

Cat. No. B2957495
CAS RN: 2375259-42-8
M. Wt: 168.62
InChI Key: UFHVMHXDMGAEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-4-methylpyridin-3-amine;hydrochloride is a chemical compound with the molecular formula C8H9ClN2 . It is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .


Molecular Structure Analysis

The InChI code for 5-Ethynyl-4-methylpyridin-3-amine;hydrochloride is 1S/C8H8N2.ClH/c1-3-7-4-10-5-8 (9)6 (7)2;/h1,4-5H,9H2,2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Ethynyl-4-methylpyridin-3-amine;hydrochloride has a molecular weight of 168.63 . Detailed physical and chemical properties such as melting point, boiling point, density, and others are not provided in the search results.

Scientific Research Applications

Environmental Chemistry

Environmental chemists might investigate the compound’s breakdown products and their impact on ecosystems. Understanding its environmental fate can inform the design of more sustainable chemicals and help assess potential risks associated with its use.

This analysis is based on the compound’s chemical properties and the typical applications of similar compounds in scientific research. For specific studies or further detailed information, consulting peer-reviewed papers and technical documents related to 5-Ethynyl-4-methylpyridin-3-amine;hydrochloride would be beneficial .

Future Directions

The future directions for 5-Ethynyl-4-methylpyridin-3-amine;hydrochloride are not explicitly mentioned in the search results. Given its use in various applications such as pharmaceutical intermediates, organic synthesis, and the production of dyes, pesticides, and spices , it’s likely that future research could focus on optimizing its synthesis process, exploring new applications, or improving its safety profile.

Mechanism of Action

    Target of action

    3-Amino-5-methylpyridine is used as an intermediate in organic synthesis , suggesting that it may interact with various targets depending on the specific reactions it’s involved in.

    Mode of action

    As an intermediate, 3-Amino-5-methylpyridine likely interacts with its targets through chemical reactions, leading to the formation of new compounds .

    Biochemical pathways

    The specific pathways affected would depend on the reactions that 3-Amino-5-methylpyridine is involved in. It’s used in the production of pharmaceutical intermediates, dyes, pesticides, and spices , suggesting that it could be involved in a variety of biochemical pathways.

    Result of action

    The molecular and cellular effects of 3-Amino-5-methylpyridine would depend on the specific reactions it’s involved in and the compounds it’s used to produce .

    Action environment

    Environmental factors such as pH, temperature, and the presence of other chemicals could influence the reactivity and stability of 3-Amino-5-methylpyridine .

properties

IUPAC Name

5-ethynyl-4-methylpyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-3-7-4-10-5-8(9)6(7)2;/h1,4-5H,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHVMHXDMGAEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C#C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.